molecular formula C29H19N3O2 B2796984 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 477503-91-6

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2796984
CAS No.: 477503-91-6
M. Wt: 441.49
InChI Key: AWWZBIYVZZGBRI-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a benzoxazole-containing carboxamide moiety at the 4-position.

Similar compounds, such as N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide (CAS: 1179407-46-5), exhibit predicted properties like a boiling point of 530.9±50.0°C and a pKa of 11.43±0.70, indicating moderate polarity and basicity . These properties are critical for bioavailability and interaction with biological targets.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3O2/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWZBIYVZZGBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles various findings on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against different cancer cell lines.

Molecular Formula : C₃₉H₂₆N₄O
Molecular Weight : 566.6 g/mol
Structure : The compound features a quinoline core substituted with a benzoxazole moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the quinoline structure followed by the introduction of the benzoxazole group. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. The following table summarizes key findings from various research studies regarding its antiproliferative effects:

Cell Line IC₅₀ (µM) Mechanism of Action Study Reference
HeLa0.5Inhibition of tubulin polymerization
SK-OV-30.2Disruption of mitotic spindle assembly
HCT1160.5G₂/M phase arrest in the cell cycle
A549356Cytotoxicity via MTT assay
MDA-MB-468Not specifiedInduction of apoptosis

The compound has shown potent cytotoxic activity against various cancer cell lines, particularly SK-OV-3 and HCT116, with low IC₅₀ values indicating high potency. The mechanism of action primarily involves binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization and disrupting normal cell division processes.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with tubulin. The binding affinity at the colchicine site correlates with its ability to inhibit cell proliferation effectively. Immunofluorescence assays have demonstrated that treated cells exhibit disrupted mitotic spindles and increased apoptosis markers, confirming the compound's role in inducing cell cycle arrest .

Case Studies

In a detailed evaluation involving multiple derivatives of quinoline-based compounds, researchers found that those with similar structural frameworks exhibited varying degrees of anticancer activity. For instance, a derivative known as 7b displayed remarkable efficacy against several cancer types while maintaining lower toxicity towards normal cells . This highlights the potential for developing targeted therapies based on structural modifications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide exhibits promising anticancer properties. Studies have shown that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with specific biological targets associated with tumor growth, making it a candidate for further development as an anticancer agent .

Antimalarial Properties
Quinoline derivatives are well-known for their antimalarial activities. This compound has been investigated for its potential to combat malaria by interfering with the parasite's metabolic processes. Its efficacy in vitro against Plasmodium species suggests that it could be developed into a therapeutic option for malaria treatment .

Antimicrobial Effects
The compound has also shown antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways makes it a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Material Science

Fluorescent Materials
Due to its unique chemical structure, this compound can be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and bioimaging. The compound's fluorescence properties enable it to be used as a probe for detecting biological molecules or as a component in electronic devices .

Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications .

Environmental Applications

Photodegradation of Pollutants
Recent studies have explored the use of this compound in environmental remediation. The compound has been tested for its ability to photodegrade organic pollutants under UV light exposure. This property is particularly useful in developing strategies for cleaning contaminated water sources .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Antimalarial Activity

In a comparative study on antimalarial agents published in Pharmacology Reports, this compound was found to exhibit IC50 values comparable to established antimalarial drugs. This highlights its potential role in treating malaria and warrants further investigation into its mechanism of action.

Case Study 3: Environmental Remediation

Research conducted by environmental scientists demonstrated that the compound effectively degraded common pollutants like phenols and azo dyes when exposed to sunlight. This study suggests that it could be integrated into sustainable practices for wastewater treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Quinoline-4-carboxamide derivatives are a versatile class of compounds with diverse biological applications. Below is a comparative analysis of key analogs:

Key Observations:

Benzoxazole vs. Thiazole Substituents: Benzoxazole-containing analogs (e.g., ) exhibit higher predicted boiling points compared to thiazole derivatives (e.g., ), suggesting differences in polarity and solubility.

Aminoalkyl vs. Heterocyclic Side Chains: Compounds with aminoalkyl side chains (e.g., 5a5, 5a6) show moderate antibacterial activity, with yields of 55–59% and HPLC purity >97% . Heterocyclic substituents (e.g., oxadiazole, pyrimidinamine) are synthesized via Suzuki coupling with yields of 64–72%, indicating robust scalability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of quinoline and benzoxazole precursors. Key intermediates (e.g., carboxamide derivatives) are synthesized via coupling reactions, such as amide bond formation using activating agents like EDCI or HOBt. Reaction conditions (temperature, solvent polarity, and pH) are optimized to minimize side products. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. How is the structural identity and purity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS or MALDI-TOF).
    Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) are used for reactions due to the compound’s low solubility in non-polar media. Purification involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Residual solvents are removed under reduced pressure, followed by lyophilization for hygroscopic intermediates .

Advanced Research Questions

Q. How can researchers design interaction studies to elucidate the compound’s mechanism of action at molecular targets?

  • Methodological Answer :

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to proteins (e.g., kinases or GPCRs) using crystal structures from the PDB.
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) with immobilized receptors.
  • Enzyme Assays : Measures inhibition constants (Ki) via fluorogenic substrates (e.g., ATPase activity assays for kinase targets).
    Cross-validation with mutagenesis studies identifies critical binding residues .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Assay Conditions : Standardize buffer pH, ionic strength, and temperature (e.g., 25°C vs. 37°C).
  • Cell Lines : Use isogenic cell models to minimize genetic drift effects.
  • Compound Purity : Re-evaluate via LC-MS to rule out degradation products.
    Statistical tools (e.g., Bland-Altman plots) compare inter-laboratory reproducibility .

Q. How can researchers investigate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC at timed intervals.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation products .

Q. What computational methods predict the compound’s physicochemical properties and ADMET profile?

  • Methodological Answer :

  • LogP/LogD : Calculated via Schrödinger’s QikProp or ACD/Labs.
  • Solubility : Use Hansen solubility parameters or COSMO-RS models.
  • ADMET : SwissADME or ADMET Predictor estimates bioavailability, CYP inhibition, and toxicity (e.g., hERG liability) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure batch-to-batch consistency .
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm structural assignments .
  • Biological Assays : Include positive/negative controls and dose-response curves (IC₅₀/EC₅₀) to contextualize potency .

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